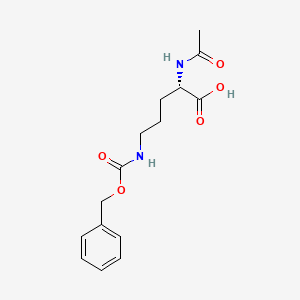

(2S)-2-乙酰氨基-5-(苄氧羰基氨基)戊酸

描述

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems .

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

This involves the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations .科学研究应用

合成与化学性质

该化合物参与生物活性分子和中间体的合成。例如,由微生物产生的抗代谢物 N5-羟基-2-甲基鸟氨酸和 N5-羟基-2-甲基精氨酸的制备涉及从 5-羟基-2-戊酮开始的一个过程,得到 2-(乙酰氨基)-5-溴-2-甲基戊酸,并进一步转化以获得所需的化合物(Maehr 和 Leach,1978 年)。这展示了其在合成复杂氨基酸及其衍生物中的作用,这可能对理解微生物代谢和开发抗菌剂有影响。

生化应用

该化合物的衍生物已在生化背景下得到探索,例如在源自谷氨酸的 1,4-二氧六环-2,5-二酮的有机催化开环聚合中,表明其在聚合物化学和材料科学中的潜力。该研究证明了在温和条件下受控聚合,得到带有侧链羧酸的聚(α-羟基酸),这对于开发具有特定功能性质的可生物降解聚合物可能很重要(Thillaye du Boullay 等人,2010 年)。

药物研究

在药物领域,该化合物的衍生物因其作为酶抑制剂的潜力而受到研究。例如,合成 2,5-二氨基-2-(氰基甲基)戊酸旨在产生鸟氨酸脱羧酶的不可逆抑制剂,尽管目标化合物并未如预期的那样抑制该酶。即使最初的结果可能不符合预期,此类研究也有助于了解酶功能和开发新型治疗剂(Abdel-monem 和 Mikhail,1978 年)。

分析化学

此外,与 “(2S)-2-乙酰氨基-5-(苄氧羰基氨基)戊酸”相关的化合物在分析化学中也有应用,例如在开发用于检测环境样品中羰基化合物的灵敏探针时。这证明了其在环境监测和分析中的相关性,有助于检测和量化污染物(Houdier 等人,2000 年)。

作用机制

Target of Action

The primary target of (2S)-2-acetamido-5-(benzyloxycarbonylamino)pentanoic acid is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This could result in a decrease in the production of leukotrienes, thereby modulating inflammatory and allergic responses.

Biochemical Pathways

The compound is involved in the leukotriene metabolic pathway . By interacting with Leukotriene A-4 hydrolase, it can potentially affect the production of leukotrienes, which are involved in various biological processes, including inflammation, allergic reactions, and immune responses.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a modulation of the inflammatory and allergic responses. By potentially inhibiting the production of leukotrienes, it could help to reduce inflammation and allergic reactions .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-acetamido-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-11(18)17-13(14(19)20)8-5-9-16-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNLQIMJKSMXPD-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

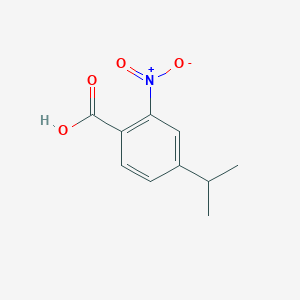

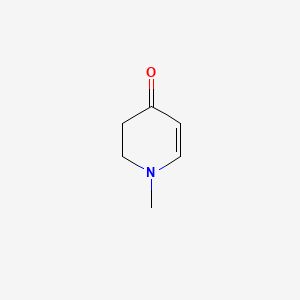

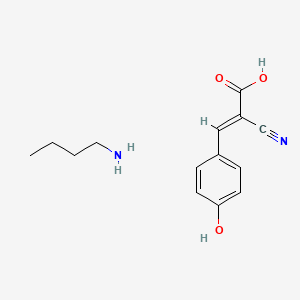

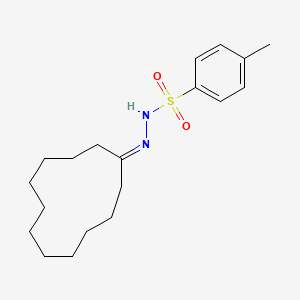

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B3131491.png)

![2,7-diamino-4-[3-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B3131540.png)